N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide
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Overview
Description
N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxypyridine moiety attached to an indole core, which is further functionalized with a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine-3-carboxylic acid and 1-methylindole.
Formation of Intermediate: The carboxylic acid group of 6-methoxypyridine-3-carboxylic acid is first activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Coupling Reaction: The activated intermediate is then coupled with 1-methylindole to form the desired this compound. This reaction is typically carried out in an organic solvent like dichloromethane (DCM) under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of N-(6-hydroxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide.
Reduction: Formation of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its indole core is known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide involves its interaction with molecular targets in the body. The indole core can bind to various receptors and enzymes, modulating their activity. The methoxypyridine moiety may enhance the compound’s binding affinity and selectivity for specific targets. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxypyridin-3-yl)cyclopropanecarboxamide
- N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine
- N-((6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide
Uniqueness
N-(6-methoxypyridin-3-yl)-1-methyl-1H-indole-6-carboxamide is unique due to its specific combination of functional groups The presence of both the methoxypyridine and indole moieties provides a distinct chemical profile that can lead to unique biological and chemical properties
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new derivatives with enhanced properties.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-1-methylindole-6-carboxamide |
InChI |
InChI=1S/C16H15N3O2/c1-19-8-7-11-3-4-12(9-14(11)19)16(20)18-13-5-6-15(21-2)17-10-13/h3-10H,1-2H3,(H,18,20) |
InChI Key |
IEYPTSQYHVVDAC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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